4-(3-Methoxypropoxy)pyridine-2-carboxylic acid
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Overview
Description
4-(3-Methoxypropoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of pyridinecarboxylic acid, featuring a methoxypropoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Methoxypropoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3-Methoxypropoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxypropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(3-Methoxypropoxy)pyridine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropoxy group enhances its binding affinity and specificity towards these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3-Methoxypropoxy)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal chelation and biological activity.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, a key anti-tuberculosis drug.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-(3-methoxypropoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-5-2-6-15-8-3-4-11-9(7-8)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
MRHKKGNTLZLCBA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
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